![molecular formula C24H16 B2371084 2-Phenyltetracene CAS No. 80277-96-9](/img/structure/B2371084.png)
2-Phenyltetracene
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Overview
Description
Scientific Research Applications
Synthesis and Study of Polycyclic Aromatic Hydrocarbons
“2-Phenyltetracene” is a key compound in the synthesis and study of polycyclic aromatic hydrocarbons . It exhibits the typical properties of a pentacene, being readily photo-oxidised and undergoing maleic anhydride addition very readily .
Absorption Spectra Analysis
The absorption spectra of “2-Phenyltetracene” have been studied extensively . The positions of the absorption maxima suggest that the quartet of electrons has not been formed .
NMR Spectra Analysis
The NMR spectra of “2-Phenyltetracene” have been analyzed . This analysis is crucial in understanding the molecular structure and properties of the compound .
Interaction with Other Compounds
“2-Phenyltetracene” interacts with other compounds in interesting ways. For example, it has been synthesized so that a molecule, capable of forming both an induced sextet and an exocyclic quartet, could be investigated .
Role in the Synthesis of Other Compounds
“2-Phenyltetracene” plays a role in the synthesis of other compounds. For example, it has been used as an intermediate in the synthesis of 1.2,3.4,7.8,9.10-tetrabenzocoronene .
Application in Material Science
“2-Phenyltetracene” has potential applications in material science. For instance, it has been used in the design and synthesis of new macrocycles with nanometer-sized cavities .
Mechanism of Action
Target of Action
It’s worth noting that phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors
Mode of Action
The phenyl substitution in tetracene is believed to improve efficient charge transport in electronic devices as a result of increased electronic coupling between the two neighboring planes of the molecules .
Biochemical Pathways
For instance, 2-phenylethanol, a compound with a phenyl group, has been shown to have antimicrobial activity against selected phytopathogenic fungi .
Result of Action
Phenyl-substituted tetracene derivatives have been reported to show promising properties in boosting charge mobility in thin film transistors , suggesting potential applications in the field of electronics.
Action Environment
It’s known that environmental conditions can significantly influence the properties and behaviors of chemical compounds . Therefore, it’s reasonable to assume that factors such as temperature, pH, and presence of other chemicals could potentially influence the action of 2-Phenyltetracene.
properties
IUPAC Name |
2-phenyltetracene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16/c1-2-6-17(7-3-1)20-10-11-21-15-23-12-18-8-4-5-9-19(18)13-24(23)16-22(21)14-20/h1-16H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXNOLFJFJXOBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC4=CC5=CC=CC=C5C=C4C=C3C=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyltetracene |
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